N-[2-(4-morpholinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Overview
Description
The interest in synthesizing and analyzing compounds similar to N-[2-(4-morpholinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide stems from their potential biological activities and applications in various fields. These compounds often contain morpholine as a functional group, which is known for its versatility in drug design due to its favorable interactions with biological molecules.
Synthesis Analysis
Compounds with morpholine groups and complex structures are typically synthesized through multi-step reactions, involving condensation, amination, and cyclization steps. For instance, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and its derivatives are synthesized by condensation of isocyanato benzene derivatives with morpholino-amines, followed by cyclization with hydrazine hydrate (Lu et al., 2017).
Molecular Structure Analysis
The crystal structure of such compounds often reveals significant insights into their molecular geometry and potential interactions with biological targets. These compounds can crystallize in various space groups, with specific bond lengths and angles that influence their biological activity and interaction with enzymes or receptors (Lu et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and Serine/threonine-protein kinase pim-1 . These proteins play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them valuable targets for therapeutic intervention.
Mode of Action
The compound acts as a specific inhibitor of phosphatidylinositol 3-kinase . By inhibiting these kinases, the compound prevents the phosphorylation of key signaling proteins, thereby disrupting the signaling pathways that promote cell growth and survival.
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway , a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting the activity of phosphatidylinositol 3-kinase, the compound can disrupt this pathway, leading to reduced cell proliferation and increased cell death.
Result of Action
The inhibition of the PI3K/AKT/mTOR pathway by this compound can lead to a decrease in cell proliferation and an increase in programmed cell death or apoptosis . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, the presence of certain ions or molecules, and the temperature
properties
IUPAC Name |
N-(2-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-19(14-5-6-17-18(13-14)25-12-11-24-17)20-15-3-1-2-4-16(15)21-7-9-23-10-8-21/h1-6,13H,7-12H2,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQZPDQLKNXJJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330130 | |
Record name | N-(2-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49732763 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
868268-43-3 | |
Record name | N-(2-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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